(3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
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Overview
Description
“(3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” is a chemical compound . It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a thiophene ring and two fluorine atoms attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a thiophene ring, and a phenyl ring with two fluorine atoms . The exact spatial arrangement of these components would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study by Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated them for in vitro antibacterial and antifungal activities. Compounds from this study exhibited good antimicrobial activity against various pathogenic bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents Mallesha & Mohana, 2014.
Synthesis Techniques
- Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride by Zheng Rui (2010) utilized piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. The study achieved a reasonable overall yield, indicating efficient synthesis routes for such compounds, which could be essential for further research and development in pharmaceutical and material science Zheng Rui, 2010.
Structural and Theoretical Studies
- Karthik et al. (2021) focused on the thermal, optical, etching, structural studies, and theoretical calculations of a related compound, highlighting the significance of understanding the molecular and crystalline structures for the development of new materials with potential applications in various fields, including electronics and pharmaceuticals Karthik et al., 2021.
Enzyme Inhibitory and Anticancer Activity
- Cetin, Türkan, Bursal, and Murahari (2021) designed and evaluated 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. The study found significant inhibitory activity, which suggests potential applications in designing drugs targeting these enzymes Cetin et al., 2021.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3,4-difluorophenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NOS/c17-14-2-1-12(9-15(14)18)16(20)19-6-3-11(4-7-19)13-5-8-21-10-13/h1-2,5,8-11H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJPKAQMKVQLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone |
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